4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride, also known as 4-ACO-Dmt, is a synthetic compound. It has received a lot of attention in scientific research due to its potential implications across various fields. The CAS number for this compound is 1177347-80-6 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular formula is C10H19ClN2O and the molecular weight is 218.72 g/mol. For more detailed information on physical and chemical properties, it’s recommended to refer to scientific literature or contact suppliers directly .Scientific Research Applications
Hydrophobic Interactions in Proteins
- Model for Protein Interiors : N-cyclohexyl-2-pyrrolidone, a compound related to 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride, serves as a model for studying hydrophobic interactions within protein structures. This model helps in understanding the contribution of hydrophobic interactions to protein stabilization, suggesting a lesser role than previously assumed (Lawson et al., 1984).
Synthesis and Chemical Reactions
- Facile Decarboxylation Method : A method involving 2-cyclohexen-1-one as a catalyst for the smooth decarboxylation of α-amino acids, yielding amino compounds with high efficiency, highlights a novel application in synthetic chemistry (Hashimoto et al., 1986).
- Balance between Molecular Forms : The reaction of indole with 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride leading to different molecular forms showcases the compound's role in facilitating diverse chemical reactions (Aghazadeh et al., 2012).
Molecular and Crystallographic Studies
- Antifolate Drugs Geometry : Studies on antifolate drugs show how modifications, such as the introduction of an amino substituent, impact the drugs' hydrogen-bonding properties and flexibility, potentially influencing their binding to enzymes (Hunt et al., 1980).
Asymmetric Synthesis and Catalysis
- Catalysts for Asymmetric Reactions : The development of novel catalysts from homochiral methyl 4-aminopyrrolidine-2-carboxylates for asymmetric Michael additions of ketones to nitroalkenes, demonstrating the compound's utility in enhancing stereoselectivity in organic synthesis (Ruiz-Olalla et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-amino-1-cyclohexylpyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h8-9H,1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUHICYNGIVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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